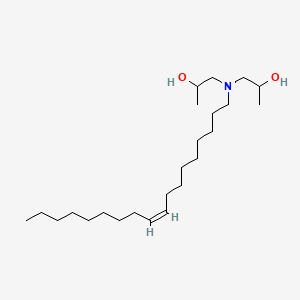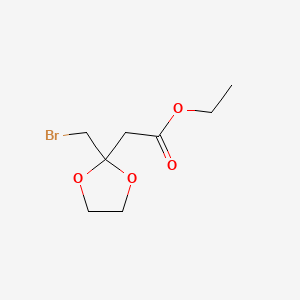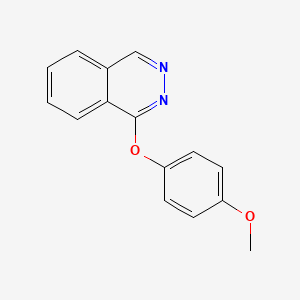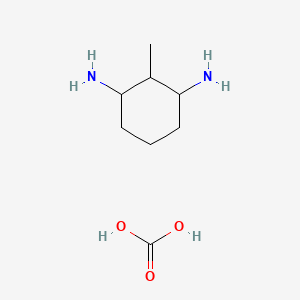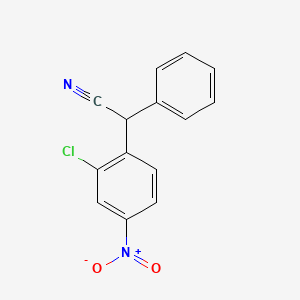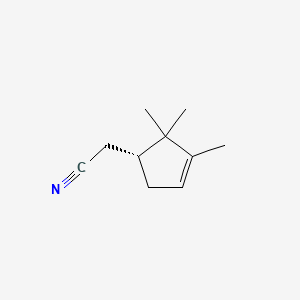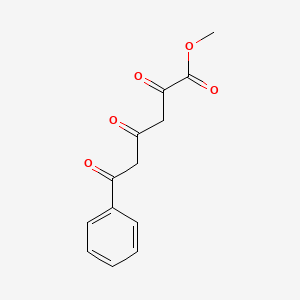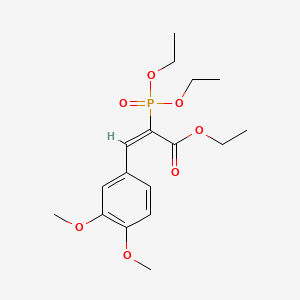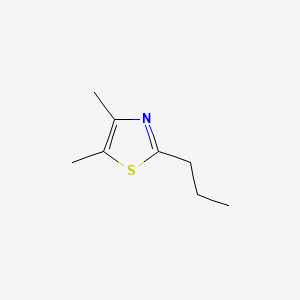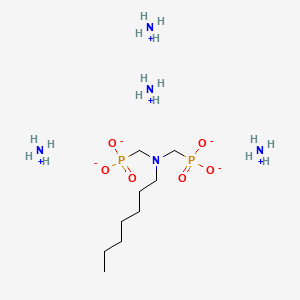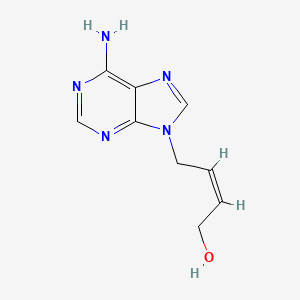
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol: is a synthetic organic compound that features a purine base attached to a butenol chain The purine base is a key component of nucleic acids, which are essential for various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol typically begins with commercially available purine derivatives and butenol intermediates.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenol chain can be reduced to form saturated derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential role in nucleic acid analogs.
- Used in studies related to DNA and RNA interactions.
Medicine:
- Explored for its potential as an antiviral or anticancer agent.
- Studied for its ability to inhibit specific enzymes or pathways.
Industry:
- Potential applications in the development of new materials or pharmaceuticals.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound may interact with nucleic acids, affecting processes like replication and transcription.
- It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with a similar purine base.
(E)-4-(6-aminopurin-9-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.
6-Aminopurine: The purine base without the butenol chain.
Uniqueness:
- The Z-configuration of the double bond in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol may confer unique biological activity and reactivity compared to its E-isomer and other similar compounds.
Eigenschaften
CAS-Nummer |
114978-80-2 |
|---|---|
Molekularformel |
C9H11N5O |
Molekulargewicht |
205.22 g/mol |
IUPAC-Name |
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol |
InChI |
InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1- |
InChI-Schlüssel |
DYLIWHYUXAJDOJ-UPHRSURJSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C/C=C\CO)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


